5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
Description
This compound belongs to the 3,4-dihydroisoquinolin-1(2H)-one family, characterized by a bicyclic core fused with a ketone group. Key structural features include:
- Azepane-containing ethoxy group at position 5, featuring a seven-membered azepane ring linked via a 2-oxoethoxy spacer. This moiety may enhance metabolic stability compared to smaller heterocycles.
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3/c25-19-10-8-18(9-11-19)16-27-15-12-20-21(24(27)29)6-5-7-22(20)30-17-23(28)26-13-3-1-2-4-14-26/h5-11H,1-4,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYMDPXGJOWTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that belongs to the class of 3,4-dihydroisoquinolin-1(2H)-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. The following sections will detail its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step chemical reactions including the formation of the isoquinolinone core and subsequent functionalization. The compound can be synthesized using methods similar to those described for other 3,4-dihydroisoquinolin-1(2H)-one derivatives, often involving reactions under mild conditions to achieve high yields and purity .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Antifungal Activity
Recent studies have indicated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit significant antifungal properties. For instance, a related derivative showed superior activity against the phytopathogen Pythium recalcitrans, with an EC50 value of 14 μM compared to commercial antifungals . This suggests that 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one may possess similar or enhanced antifungal properties.
The proposed mechanism of action for compounds within this class includes disruption of biological membranes in fungal cells. Physiological and biochemical analyses indicate that these compounds may interfere with membrane integrity and function, leading to cell death .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of 3,4-dihydroisoquinolin-1(2H)-one derivatives:
- Study on Pythium recalcitrans :
- Objective : To evaluate the antifungal potency of various derivatives.
- Findings : The compound exhibited an EC50 value significantly lower than that of standard treatments, indicating strong antifungal activity.
- Preventive Efficacy : When applied at a dose of 5 mg/pot, it achieved a preventive efficacy rate of 96.5% against Pythium recalcitrans.
Research Findings
A comprehensive review of literature reveals several important findings regarding the biological activity of this compound:
Comparison with Similar Compounds
Structural Analogues from the Dihydroisoquinolin-1-one Family
The following compounds share the dihydroisoquinolin-1-one scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Observations:
- Azepane vs. Pyrrolidine/Indole : The target compound’s azepane ring (7-membered) may confer greater conformational flexibility and solubility compared to pyrrolidine (5-membered) in or indole in .
Functional Analogues with Heterocyclic Substituents
Compounds with related ethoxy-linked heterocycles but divergent cores:
Key Observations:
- Core Flexibility: Replacement of dihydroisoquinolinone with pyranone () or thiazolidinone () alters electronic properties and binding pocket compatibility.
- Heterocycle Synergy : The azepane-ethoxy motif in both the target compound and highlights its versatility in hybrid drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
